molecular formula C15H17N3O4S B12411463 4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide

4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B12411463
M. Wt: 335.4 g/mol
InChI Key: JWCFTUVQGAKKDZ-UHFFFAOYSA-N
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Description

4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, an acetyl group, and a sulfamoylmethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Sulfamoylmethylphenyl Group: This step involves the reaction of the acetylated pyrrole with a sulfamoylmethylphenyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group or the sulfamoylmethylphenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-[[4-(methylsulfonyl)phenyl]methyl]-1H-pyrrole-2-carboxamide
  • 4-acetyl-N-[[4-(sulfamoyl)phenyl]methyl]-1H-pyrrole-2-carboxamide

Uniqueness

4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide is unique due to the presence of the sulfamoylmethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C15H17N3O4S/c1-10(19)13-6-14(17-8-13)15(20)18-7-11-2-4-12(5-3-11)9-23(16,21)22/h2-6,8,17H,7,9H2,1H3,(H,18,20)(H2,16,21,22)

InChI Key

JWCFTUVQGAKKDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)CS(=O)(=O)N

Origin of Product

United States

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